molecular formula C4H10N2O2 B1349959 3-Methoxypropanehydrazide CAS No. 21920-89-8

3-Methoxypropanehydrazide

Cat. No.: B1349959
CAS No.: 21920-89-8
M. Wt: 118.13 g/mol
InChI Key: HTNUUDFQRYBJPH-UHFFFAOYSA-N
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Description

3-Methoxypropanehydrazide: is an organic compound with the molecular formula C4H10N2O2. It is a hydrazide derivative, characterized by the presence of a methoxy group attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypropanehydrazide can be synthesized through the reaction of methyl 3-methoxypropanoate with hydrazine hydrate in ethanol. The reaction is typically carried out at elevated temperatures, around 80°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors to facilitate the reaction between methyl 3-methoxypropanoate and hydrazine hydrate under controlled conditions. The product is then purified through standard techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypropanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

3-Methoxypropanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxypropanehydrazide involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary, but generally, it affects the biochemical processes by altering enzyme activity .

Comparison with Similar Compounds

  • 3-Methoxypropionic acid hydrazide
  • 3-Methoxypropanoic acid hydrazide

Comparison: 3-Methoxypropanehydrazide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility and stability, making it suitable for specific applications .

Properties

IUPAC Name

3-methoxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-8-3-2-4(7)6-5/h2-3,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNUUDFQRYBJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374888
Record name 3-methoxypropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21920-89-8
Record name Propanoic acid, 3-methoxy-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21920-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxypropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21920-89-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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